

quantification of Sulfo-Cy7.5 carboxylic acid conjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy7.5 carboxylic acid

Cat. No.: B12377632

[Get Quote](#)

An Application Note on the Quantification of **Sulfo-Cy7.5 Carboxylic Acid** Conjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cy7.5 carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized for labeling biomolecules such as proteins, antibodies, and peptides.[1][2] Its fluorescence in the NIR region (excitation ~778 nm, emission ~797 nm) allows for deep tissue imaging with minimal autofluorescence, making it an invaluable tool in preclinical imaging, flow cytometry, and other fluorescence-based assays.[2][3]

The conjugation of Sulfo-Cy7.5 to a biomolecule is a critical process that requires precise control and quantification. The degree of labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, significantly impacts the performance of the conjugate.[4] Under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential loss of the biomolecule's biological activity.[4][5] Therefore, accurate quantification of the conjugation is essential for ensuring reproducibility and optimal performance in downstream applications.

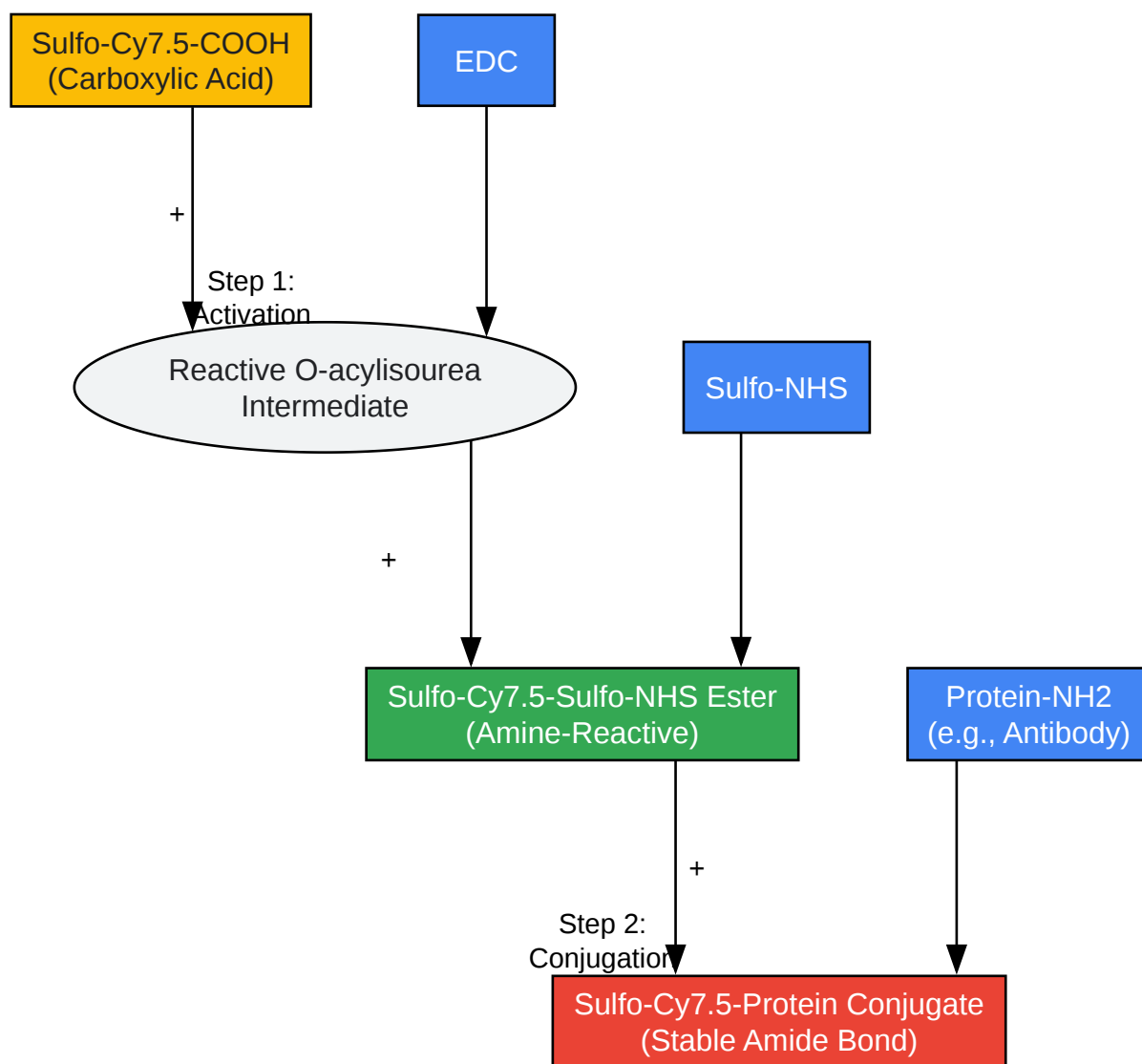
This application note provides detailed protocols for the conjugation of **Sulfo-Cy7.5 carboxylic acid** to proteins and the subsequent quantification of the conjugate using various analytical methods.

Principle of Conjugation

Unlike its N-hydroxysuccinimide (NHS) ester counterpart, **Sulfo-Cy7.5 carboxylic acid** is not directly reactive with primary amines on a protein.^{[6][7]} The carboxylic acid group must first be "activated" to a more reactive species. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process is a two-step reaction:

- **Activation:** EDC reacts with the carboxylic acid group on the dye to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with Sulfo-NHS to form a semi-stable Sulfo-NHS ester.
- **Conjugation:** The amine-reactive Sulfo-NHS ester then reacts with primary amine groups (e.g., the ϵ -amino group of lysine residues) on the target protein to form a stable amide bond, covalently linking the dye to the protein.



[Click to download full resolution via product page](#)

Caption: **Sulfo-Cy7.5 carboxylic acid** conjugation pathway.

Quantitative Data & Properties

Accurate quantification relies on precise values for the dye and the target protein. The key parameters for Sulfo-Cy7.5 are summarized below.

Parameter	Value	Reference
Excitation Maximum (λ_{max})	778 nm	[3][8]
Emission Maximum (λ_{em})	797 nm	[3][8]
Molar Extinction Coefficient (ϵ) at λ_{max}	222,000 M ⁻¹ cm ⁻¹	[3][8][9]
Correction Factor (CF ₂₈₀)	0.09	[9][10]
Molecular Weight (MW)	1083.4 g/mol	[3][9]

Table 1: Physicochemical properties of Sulfo-Cy7.5 carboxylic acid.

Experimental Protocols

Protocol 1: Protein Preparation

- **Buffer Exchange:** The protein to be labeled must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or borate buffer, at a pH of 7.2-8.5.[7] Buffers containing primary amines like Tris or glycine will compete with the reaction and must be avoided.[7] Use a desalting column or dialysis to exchange the buffer if necessary.
- **Concentration Adjustment:** Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[7]

Protocol 2: Activation and Conjugation of Sulfo-Cy7.5

This protocol is based on labeling 1 mg of an IgG antibody (MW ~150,000 g/mol). Molar ratios should be optimized for different proteins.

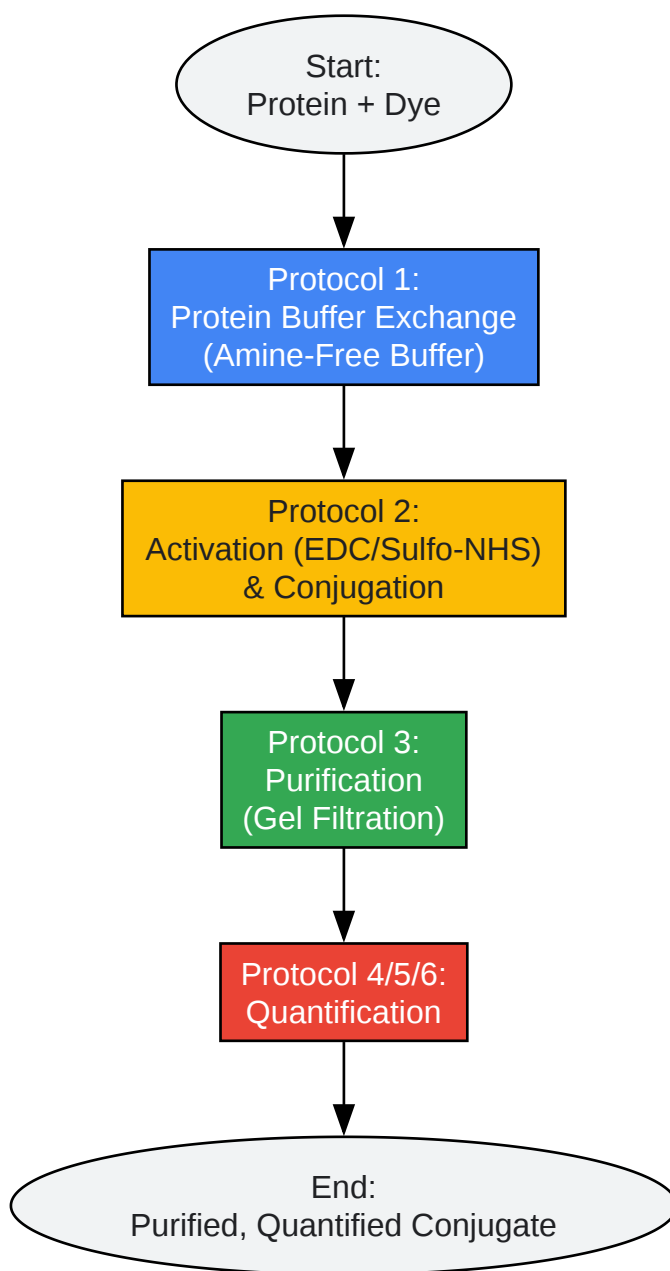
- **Reagent Preparation:**
 - **Sulfo-Cy7.5:** Prepare a 10 mM stock solution in anhydrous DMSO or water.
 - **EDC:** Prepare a 100 mM stock solution in water immediately before use.

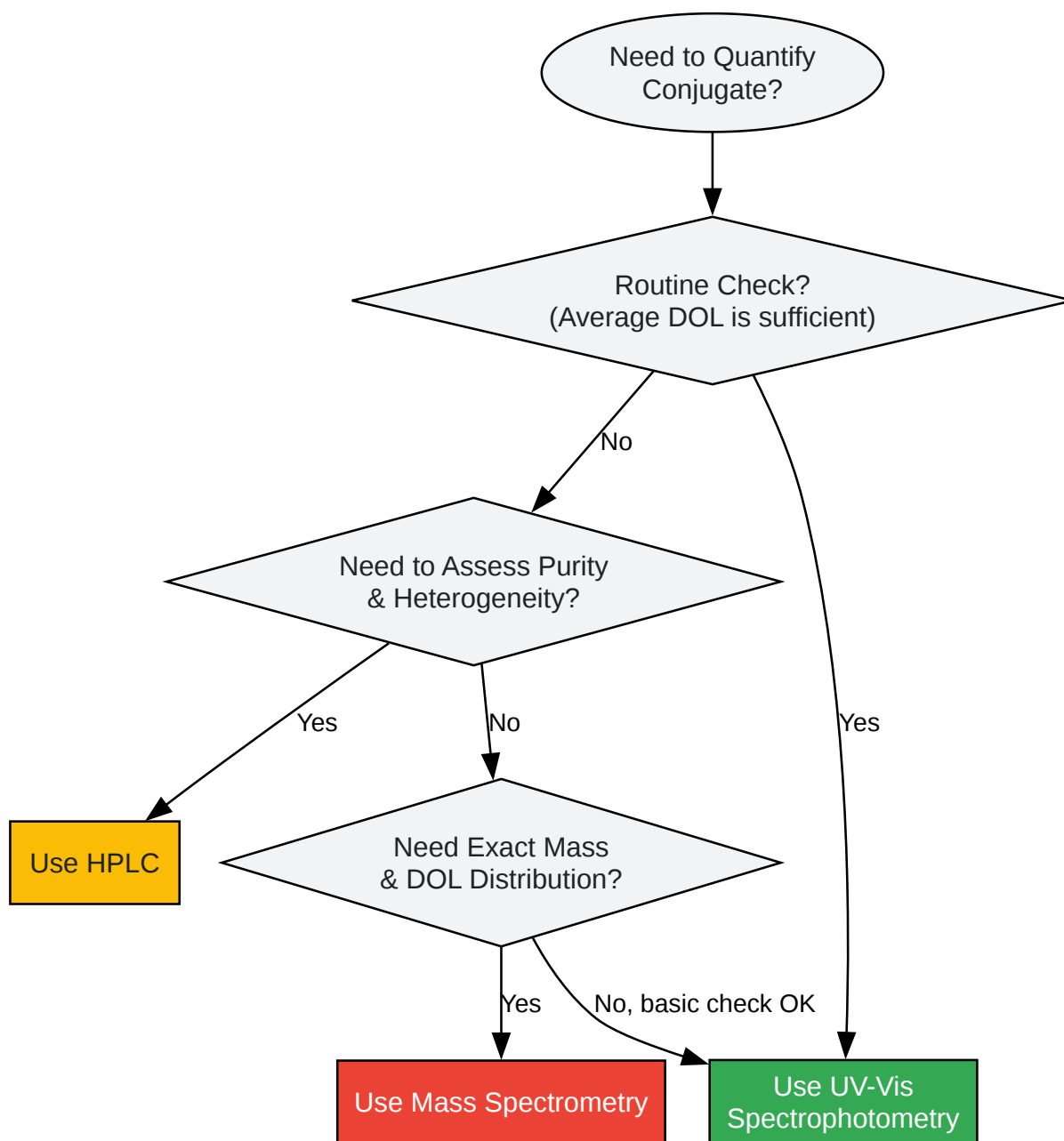
- Sulfo-NHS: Prepare a 100 mM stock solution in water immediately before use.
- Activation Step:
 - In a microcentrifuge tube, combine the following in order:
 - 15 µL of 10 mM Sulfo-Cy7.5 stock solution (15:1 molar excess over IgG).
 - 15 µL of 100 mM EDC stock solution.
 - 15 µL of 100 mM Sulfo-NHS stock solution.
 - Vortex gently and incubate for 15 minutes at room temperature, protected from light.
- Conjugation Step:
 - Add the activated dye mixture to your protein solution (e.g., 1 mg of IgG in ~100 µL of PBS).
 - Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

Protocol 3: Purification of the Conjugate

It is crucial to remove any unconjugated dye before quantification.^[4]

- Column Preparation: Prepare a desalting or gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.^{[5][7]} Equilibrate the column with PBS buffer.
- Sample Loading: Load the conjugation reaction mixture onto the center of the column.
- Elution: Elute the conjugate with PBS buffer. The labeled protein will elute first as a colored band, followed by the smaller, unconjugated dye molecules.
- Fraction Collection: Collect the fractions containing the purified conjugate.^[5]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 3. Sulfo-Cy7.5 carboxylic acid, 2760599-02-6 | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 9. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]
- 10. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [quantification of Sulfo-Cy7.5 carboxylic acid conjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377632#quantification-of-sulfo-cy7-5-carboxylic-acid-conjugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com